molecular formula C16H16N6O3 B5830397 N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B5830397
M. Wt: 340.34 g/mol
InChI Key: YEVIBJWQJLICSC-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring system, which is known for its versatility in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-2-20-11-13(22(24)25)15(19-20)16(23)17-14-8-9-21(18-14)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVIBJWQJLICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include benzyl-substituted pyrazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the nitro group and the pyrazole ring system suggests it may have activity against certain diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring system may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets N-(1-benzyl-1H-pyrazol-3-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

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